Teoflavina digalato; Teoflavina-3,3'-digalato

Descripción general

Descripción

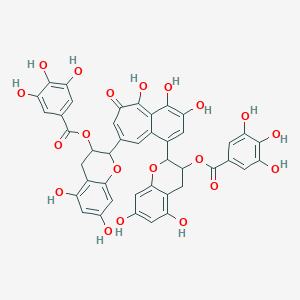

Theaflavin digallate, also known as Theaflavine-3,3'-digallate (TF3), is a polyphenol found in black tea, formed during the fermentation of tea leaves through the polymerization and oxidation of green tea catechins, especially epicatechin gallate and epigallocatechin-3-gallate (EGCG). This compound is of significant interest due to its various biological activities, including antioxidant, anticancer, and anti-inflammatory effects, among others. The following sections provide a detailed analysis of the synthesis, molecular structure, chemical reactions, properties, and more, excluding information related to drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of Theaflavin digallate involves the enzymatic oxidation of tea catechins. Pear polyphenol oxidase (PPO) has been utilized for the effective synthesis of TF3, employing epicatechin gallate (ECG) and epigallocatechin-3-O-gallate (EGCG) as substrates. This process highlights the biocatalytic approach to synthesizing TF3, achieving a maximum yield of 42.23% based on the amount of ECG added, showcasing the potential for efficient production methods (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of Theaflavin digallate consists of two flavan-3-ol units linked to a benzotropolone ring, with gallate esters at the 3 and 3' positions. The structural elucidation and the relative configurations of TF3 and its precursors have been established through synthetic methods, NMR, and mass spectrometry, providing a comprehensive understanding of its complex molecular architecture (Collier et al., 1973).

Chemical Reactions and Properties

Theaflavin digallate exhibits a unique set of chemical reactions, particularly in its antioxidant mechanism. It reacts with hydroxyl radicals generated by hydrogen peroxide, indicating its potential for antioxidant applications. The reaction products suggest that the A-ring, rather than the benzotropolone moiety, is the initial site for the formation of reaction products in oxidative systems (Sang et al., 2003).

Physical Properties Analysis

Theaflavin digallate's physical properties, such as solubility and stability, play a crucial role in its biological activities and applications. While specific studies on these properties were not highlighted, it's known that the solubility of TF3 in water and organic solvents significantly affects its antioxidant capacity and bioavailability.

Chemical Properties Analysis

Theaflavin digallate's chemical properties, including its ability to chelate metals and scavenge free radicals, are foundational to its bioactivity. Studies have shown that TF3 and its gallate esters possess significant antioxidant activities, effectively scavenging radicals in both aqueous and lipophilic phases. This activity is attributed to their structure, particularly the presence of gallate esters, which enhance their radical scavenging abilities and metal chelation properties, with a hierarchy of reactivity observed as TF3 being the most potent antioxidant among theaflavins (Miller et al., 1996).

Aplicaciones Científicas De Investigación

Síntesis Enzimática

TFDG puede sintetizarse enzimáticamente. Un estudio utilizó una polifenol oxidasa microbiana de Bacillus megaterium para la síntesis de TFDG . La disociación del enlace O-O se identificó como el paso determinante de la velocidad, y se adoptó una estrategia de optimización de la conformación del estado de transición para estabilizar la conformación espacial de la disociación del enlace O-O, lo que mejoró la eficiencia catalítica de la tirosinasa .

Actividad Antiviral

Se ha estudiado el TFDG por su posible papel en la inhibición de diversas etapas del ciclo de vida del SARS-CoV-2 . Se realizaron estudios de acoplamiento molecular de TFDG junto con controles positivos en ocho dianas diferentes del SARS-CoV-2, seguidos de cálculos de energía libre de unión .

Mejorar la Calidad de los Ovocitos

Se ha demostrado que TFDG mejora la calidad de los ovocitos y regula la función de las células de la granulosa . Afecta a múltiples vías y niveles de expresión génica, principalmente relacionados con los procesos reproductivos y de desarrollo .

Reprimir la Osteoclastogénesis

TFDG puede reprimir la osteoclastogénesis y prevenir la osteólisis inducida por los residuos de desgaste mediante la supresión de la vía ERK . Es un candidato prometedor para el tratamiento de enfermedades osteolíticas relacionadas con osteoclastos, como la osteólisis periimplantaria (PIO) inducida por residuos de desgaste .

Propiedades Antiinflamatorias

Se ha demostrado que TFDG tiene propiedades antiinflamatorias. Puede afectar las vías de señalización inflamatoria, como NF-κB y JNK, mejorando así la inflamación .

Propiedades Antioxidantes

TFDG, como otras teoflavina, tiene propiedades antioxidantes

Mecanismo De Acción

Target of Action

Theaflavin digallate; Theaflavine-3,3’-digallate (TFDG) is a natural flavonoid compound that has been found to interact with several targets. It has been reported to affect inflammatory signaling pathways such as NF-κB and JNK . TFDG has also been predicted to interact with BCL-2, a protein involved in the regulation of cell death . Furthermore, it has been suggested that TFDG can bind to Zika virus protease (ZIKVpro), inhibiting its activity .

Mode of Action

TFDG’s mode of action is multifaceted. It has been reported to suppress the activation of NFkappaB through inhibition of IkappaB kinase (IKK) activity . It is also suggested that TFDG can interact with BCL-2, weakening the interaction between BCL-2 and Beclin1 . Beclin1 plays a central role in autophagy, a process that TFDG has been found to regulate .

Biochemical Pathways

TFDG affects multiple biochemical pathways. It has been reported to influence inflammatory signaling pathways such as NF-κB and JNK . Additionally, it has been suggested that TFDG can regulate autophagy pathways by targeting mTOR . TFDG has also been found to inhibit the PKCδ/aSMase signaling pathway .

Pharmacokinetics

It is known that tfdg is a natural compound present in black tea . More research is needed to fully understand the ADME properties of TFDG and their impact on its bioavailability.

Result of Action

TFDG has been found to have various effects at the molecular and cellular level. It can reduce M1 macrophages (pro-inflammatory) and inflammatory cytokines such as IL-1, IL-6, and TNF-α both in vitro and in vivo . At the same time, TFDG promotes the polarization of M2 macrophages (anti-inflammatory) . Animal experiments have shown that TFDG can improve joint damage .

Action Environment

The action of TFDG can be influenced by environmental factors. For example, the anti-inflammatory and cancer chemopreventive actions of TFDG may be affected by the presence of other compounds or conditions in the body . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of TFDG.

Propiedades

IUPAC Name |

[2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASWHWETFMWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H32O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Theaflavin 3,3'-digallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

30462-35-2 | |

| Record name | Theaflavin 3,3'-digallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226 - 230 °C | |

| Record name | Theaflavin 3,3'-digallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)

![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)

![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)